7-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. The structure features a 3-chloro-4-fluorophenyl group at the 7-position, a 4-methoxyphenyl group at the 3-position, and a methyl group at the 2-position.
Properties
IUPAC Name |
11-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O2/c1-13-21(14-3-6-16(31-2)7-4-14)22-26-12-17-20(29(22)27-13)9-10-28(23(17)30)15-5-8-19(25)18(24)11-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPVYEMSOYXSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16ClFN6O3 |
| CAS Number | 1251691-54-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
- Receptor Modulation : It may act on various receptors affecting signaling pathways related to disease states.
These interactions suggest that the compound could serve as a potential therapeutic agent in various medical applications.
Biological Activity
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo-pyrimidines can inhibit tumor growth by targeting specific cancer cell pathways. For instance, compounds similar to the one have demonstrated potent activity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some pyrazolo-pyrimidine derivatives have exhibited antimicrobial effects against a variety of pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study published in Pharmaceutical Research highlighted that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in tumor progression .
- Another research article focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, noting their selective protein inhibition and low toxicity profiles, making them suitable candidates for drug development .
Summary of Biological Activities
Comparative Analysis with Other Compounds
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 7-(3-chloro-4-fluorophenyl)... | TBD | Enzyme inhibition; receptor modulation |
| Indiplon | 50 nM | GABA receptor modulation |
| Talazoparib | 1.2 nM | PARP inhibition |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Heterocyclic Framework Variations
The target compound’s pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core distinguishes it from analogs with alternative fused-ring systems:
- Pyrazolo[3,4-d]pyrimidin-4-one (): This analog has a pyrazolo-pyrimidinone core without the pyrido ring, reducing molecular complexity and weight (356.73 g/mol vs. estimated ~463 g/mol for the target) .
Substituent Effects on Physicochemical Properties
Key substituent comparisons are summarized in Table 1:
Table 1. Structural and Molecular Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives
- 7-Position Substituents: The target’s 3-chloro-4-fluorophenyl group combines halogens for enhanced electrophilicity, contrasting with ’s 3,4,5-trimethoxyphenyl (electron-donating) and ’s dimethylaminopropyl (ionizable).
- 3-Position Substituents : The 4-methoxyphenyl group in the target may improve solubility compared to ’s 4-fluorophenyl.
- 2-Position Substituents : Methyl (target) vs. ethyl () affects steric bulk and metabolic stability.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step pathways, including condensation of pyrazole precursors with substituted pyridines or pyrimidines. Key steps include:
- Cyclocondensation : Reacting 3-chloro-4-fluorobenzaldehyde derivatives with methoxyphenyl-substituted pyridines under acidic conditions.
- Solvent Systems : Reflux in ethanol or dimethylformamide (DMF) to facilitate cyclization.
- Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the molecular structure characterized?
Structural confirmation relies on:
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.043) to resolve fused-ring systems and substituent orientations .
- Spectroscopy : ¹H/¹³C NMR for aromatic proton environments, IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), and mass spectrometry for molecular ion validation .
Q. What are the solubility properties, and how are they determined experimentally?
Moderate solubility in organic solvents (e.g., DMSO, chloroform) due to hydrophobic (chloro/fluorophenyl) and polar (methoxyphenyl) groups.
- Experimental Methods : Shake-flask technique with HPLC quantification .
Q. Which analytical techniques confirm compound purity?
- Chromatography : HPLC (≥95% purity) and TLC (Rf consistency).
- Thermal Analysis : Melting point determination (e.g., 221–223°C for analogs) .
Advanced Research Questions
Q. How can computational methods optimize synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates.
- Condition Screening : Machine learning models trained on experimental datasets (e.g., temperature, pH) to predict optimal yields.
- Feedback Loops : Integration of experimental data into computational workflows for iterative refinement .
Q. How to design structure-activity relationship (SAR) studies?
- Substituent Variation : Systematic replacement of chloro, fluoro, or methoxy groups to assess impact on bioactivity.
- Biological Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies paired with molecular docking (AutoDock, Schrödinger) to correlate substituent effects with target interactions .
Q. How to resolve conflicting biological activity data?
- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding.
- Purity Checks : Re-test compounds with LC-MS to rule out degradation products.
- Structural Analog Comparison : Benchmark against analogs with well-characterized activities (e.g., triazolopyrimidines in ) .
Q. What strategies enhance bioavailability?
- Prodrug Design : Introduce hydrolyzable esters or amides to improve solubility.
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles for controlled release.
- Co-Administration : Use cytochrome P450 inhibitors to reduce metabolic degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Condition Comparison : Replicate protocols with strict control of variables (e.g., inert atmosphere, reagent purity).
- Byproduct Analysis : Use LC-MS to identify side products from competing reaction pathways (e.g., incomplete cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
